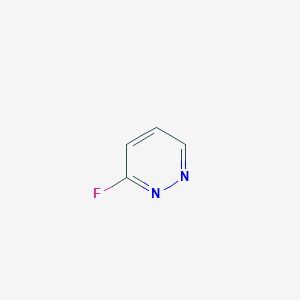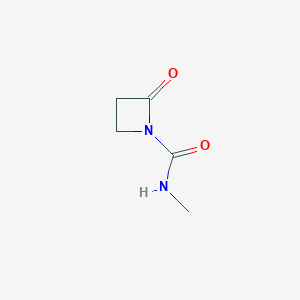
5-Acetylisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H9NO2 It belongs to the class of isoindolinones, which are known for their diverse biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its tolerance to different functional groups . Another method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic-assisted synthesis is particularly advantageous for industrial applications due to its scalability and efficiency .
化学反応の分析
Types of Reactions: 5-Acetylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-Acetylisoindolin-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential therapeutic properties .
Biology: In biological research, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are important in the treatment of cancer, and this compound has shown promising results in inhibiting CDK7, a key enzyme involved in cell cycle regulation .
Medicine: The medicinal applications of this compound are extensive. It has been investigated for its antiviral activities, particularly against the tobacco mosaic virus (TMV) and rotavirus. The compound has shown high inhibition rates, making it a potential candidate for antiviral drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 5-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the active site of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication and protein synthesis .
類似化合物との比較
Isoindoline-1,3-dione: This compound shares a similar core structure with 5-Acetylisoindolin-1-one but differs in its functional groups.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential as a CDK inhibitor. Its ability to inhibit CDK7 distinguishes it from other isoindolinone derivatives and makes it a promising candidate for cancer therapy .
特性
CAS番号 |
1421922-95-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
5-acetyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-11-10(9)13/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
HZYYOSSJNNELLX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)





![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





